Lipophilicity (XLogP3) Comparison: 1-Hexanamine, 6-(4-phenylbutoxy)- vs. Albuterol and N-Benzyl Derivative
The lipophilicity (computed XLogP3) of 1-Hexanamine, 6-(4-phenylbutoxy)- is 3.7 [1], which is more than 12-fold higher than that of the short-acting β₂-agonist albuterol (XLogP3 = 0.3) [2]. This high lipophilicity is a direct consequence of the 4-phenylbutoxy chain. In contrast, the N-benzyl protected derivative (CAS 97664-55-6) exhibits an even higher XLogP3-AA of 5.2 [3], indicating that simple protection strategies can significantly alter the compound's physicochemical profile and, consequently, its suitability for a given synthetic step.
| Evidence Dimension | Lipophilicity (Computed Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | Albuterol: XLogP3 = 0.3; N-benzyl-6-(4-phenylbutoxy)hexan-1-amine (CAS 97664-55-6): XLogP3-AA = 5.2 |
| Quantified Difference | 3.4 units (12.3-fold difference vs. Albuterol); -1.5 units difference vs. N-benzyl analog |
| Conditions | Computed by XLogP3 algorithm as reported in PubChem (release 2024-2025). |
Why This Matters
The distinct lipophilicity value dictates the compound's solubility and partitioning behavior, which is critical for selecting the appropriate reaction medium and workup conditions during synthesis, and ultimately influences the final API's pharmacokinetic profile.
- [1] PubChem. (2025). 1-Hexanamine, 6-(4-phenylbutoxy)-. CID 10966902. XLogP3 value. View Source
- [2] IDRB Lab. (2025). Albuterol XlogP value. View Source
- [3] PubChem. (2025). N-benzyl-6-(4-phenylbutoxy)hexan-1-amine. CID 10914757. XLogP3-AA value. View Source
